molecular formula C10H10F2O2 B15278848 3-(2,4-Difluoro-5-methylphenyl)propanoic acid

3-(2,4-Difluoro-5-methylphenyl)propanoic acid

Katalognummer: B15278848
Molekulargewicht: 200.18 g/mol
InChI-Schlüssel: BTBBGQFBDHSLEY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Difluoro-5-methylphenyl)propanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

3-(2,4-Difluoro-5-methylphenyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-(2,4-Difluoro-5-methylphenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-inflammatory and analgesic drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(2,4-Difluoro-5-methylphenyl)propanoic acid involves its interaction with specific molecular targets:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(2,5-Difluorophenyl)propanoic acid: Similar structure but with fluorine atoms at different positions.

    3-(2,4-Dichlorophenyl)propanoic acid: Chlorine atoms instead of fluorine.

    3-(2,4-Difluoro-5-ethylphenyl)propanoic acid: Ethyl group instead of a methyl group.

Uniqueness

3-(2,4-Difluoro-5-methylphenyl)propanoic acid is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of fluorine atoms can enhance its stability and lipophilicity, making it a valuable compound in various research applications .

Eigenschaften

Molekularformel

C10H10F2O2

Molekulargewicht

200.18 g/mol

IUPAC-Name

3-(2,4-difluoro-5-methylphenyl)propanoic acid

InChI

InChI=1S/C10H10F2O2/c1-6-4-7(2-3-10(13)14)9(12)5-8(6)11/h4-5H,2-3H2,1H3,(H,13,14)

InChI-Schlüssel

BTBBGQFBDHSLEY-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1F)F)CCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.